molecular formula C9H9IO B13433012 (1R)-6-iodoindan-1-ol

(1R)-6-iodoindan-1-ol

Cat. No.: B13433012
M. Wt: 260.07 g/mol
InChI Key: USXYKQVOYCPSFP-SECBINFHSA-N
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Description

(1R)-6-iodoindan-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 1st position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method is the electrophilic substitution reaction where indan-1-ol is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then undergoes substitution at the 6th position to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-iodoindan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-iodoindan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding indan-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 6-iodoindan-1-one.

    Reduction: Indan-1-ol.

    Substitution: Corresponding substituted indanols, depending on the nucleophile used.

Scientific Research Applications

(1R)-6-iodoindan-1-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various indane derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxylation and iodination.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-6-iodoindan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indan-1-ol: Lacks the iodine atom at the 6th position.

    6-bromoindan-1-ol: Contains a bromine atom instead of iodine.

    6-chloroindan-1-ol: Contains a chlorine atom instead of iodine.

Uniqueness

(1R)-6-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it a more effective leaving group in substitution reactions and a stronger participant in halogen bonding.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(1R)-6-iodo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1

InChI Key

USXYKQVOYCPSFP-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1O)C=C(C=C2)I

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)I

Origin of Product

United States

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